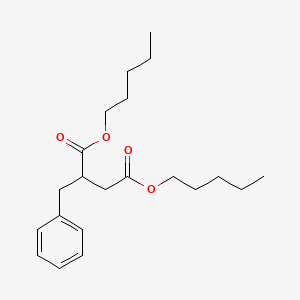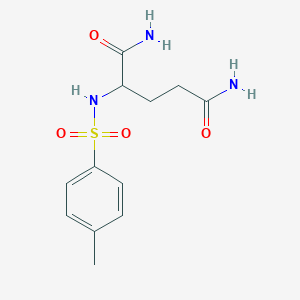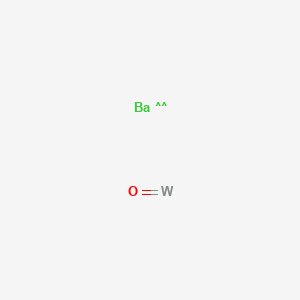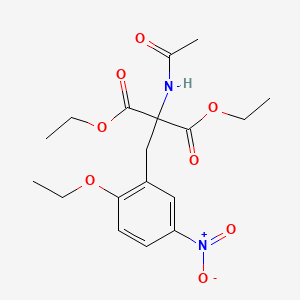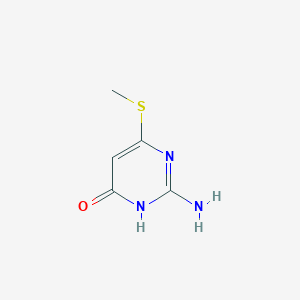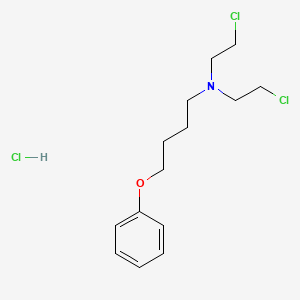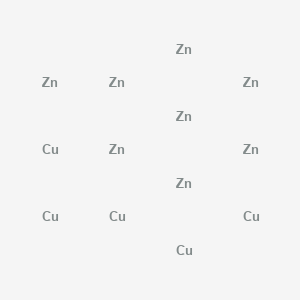
copper;zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper and zinc are two essential metals that form a variety of compounds and alloys, the most notable being brass. These metals are known for their significant roles in various industrial, biological, and chemical processes. Copper is renowned for its excellent electrical and thermal conductivity, while zinc is known for its ability to resist corrosion and its role in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper and zinc compounds can be synthesized through various methods. One common method involves the reaction of copper and zinc salts with appropriate reagents. For example, copper zinc tin sulfide (Cu2ZnSnS4) thin films can be prepared using metal xanthates as precursor materials. . These precursors are then annealed at temperatures between 180 and 350°C to form nanocrystalline films.
Industrial Production Methods: In industrial settings, copper and zinc alloys such as brass are produced by melting and mixing the two metals in specific proportions. The molten mixture is then cast into desired shapes. The production of copper zinc tin sulfide thin films for solar cells involves chemical spray pyrolysis deposition, where the films are grown at an ideal substrate temperature of 643 K .
Analyse Des Réactions Chimiques
Types of Reactions: Copper and zinc compounds undergo various types of chemical reactions, including oxidation, reduction, and displacement reactions. For instance, in a redox reaction, zinc can reduce copper ions to form zinc ions and copper metal: [ \text{2Zn} + \text{Cu}^{2+} \rightarrow \text{2Zn}^{2+} + \text{Cu} ] In this reaction, zinc is oxidized, and copper is reduced .
Common Reagents and Conditions: Common reagents used in reactions involving copper and zinc include sulfuric acid, hydrochloric acid, and sodium hydroxide. The conditions for these reactions vary depending on the desired products. For example, the displacement reaction between copper and zinc sulfate occurs in an aqueous solution .
Major Products Formed: The major products formed from reactions involving copper and zinc include copper sulfate, zinc sulfate, and elemental copper. These products are used in various industrial and chemical applications.
Applications De Recherche Scientifique
Copper and zinc compounds have numerous scientific research applications. In chemistry, copper and zinc are used as catalysts in various reactions. Copper catalysts are particularly effective in hydrogenation reactions in the petrochemical industry . In biology, zinc plays a crucial role in enzyme function and protein synthesis, while copper is involved in electron transport and oxidative stress responses .
In medicine, copper and zinc compounds are being explored for their anticancer properties. Copper complexes can induce apoptosis in tumor cells through various mechanisms, including the generation of reactive oxygen species and inhibition of angiogenesis . Zinc compounds are also being studied for their potential to modulate immune responses and enhance wound healing .
Mécanisme D'action
The mechanism of action of copper and zinc compounds involves their interactions with biomolecules and cellular pathways. Copper ions can bind to DNA and proteins, leading to the generation of reactive oxygen species and subsequent cell death . Zinc ions, on the other hand, modulate the bioavailability of ligands and the binding affinity of receptors, influencing intracellular signaling pathways .
Comparaison Avec Des Composés Similaires
Copper and zinc compounds can be compared with other transition metal compounds, such as those of iron, nickel, and cobalt. Unlike copper and zinc, iron compounds are primarily involved in oxygen transport and storage in biological systems. Nickel and cobalt compounds are used in battery technologies and as catalysts in various chemical reactions. Copper and zinc compounds are unique in their combined ability to act as catalysts, biological regulators, and anticancer agents .
List of Similar Compounds:- Iron compounds
- Nickel compounds
- Cobalt compounds
- Manganese compounds
Conclusion
Copper and zinc compounds are versatile and essential in various scientific and industrial applications Their unique properties and mechanisms of action make them valuable in fields ranging from chemistry and biology to medicine and industry
Propriétés
Numéro CAS |
12054-32-9 |
|---|---|
Formule moléculaire |
Cu5Zn8 |
Poids moléculaire |
840.8 g/mol |
Nom IUPAC |
copper;zinc |
InChI |
InChI=1S/5Cu.8Zn |
Clé InChI |
RRGLJONTFULIOV-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Cu].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


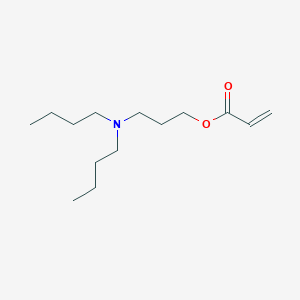
![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)

![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
